REACTION_CXSMILES
|
C1(C)C=CC(S(O[CH:11]([CH3:21])[CH2:12][CH2:13][CH2:14][C:15]([O:18][CH2:19][CH3:20])([CH3:17])[CH3:16])(=O)=O)=CC=1.[OH:23][C:24]1[CH:32]=[CH:31][C:27]2[CH2:28][CH2:29][O:30][C:26]=2[CH:25]=1>>[CH2:19]([O:18][C:15]([CH3:16])([CH3:17])[CH2:14][CH2:13][CH2:12][CH:11]([O:23][C:24]1[CH:32]=[CH:31][C:27]2[CH2:28][CH2:29][O:30][C:26]=2[CH:25]=1)[CH3:21])[CH3:20]
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Name
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5-ethoxy-1,5-dimethylhexyl p-toluenesulfonate
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)OC(CCCC(C)(C)OCC)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
OC1=CC2=C(CCO2)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCC(C)OC1=CC2=C(CCO2)C=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |